
Methyl 2-methoxy-5-phenylfuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methoxy-5-phenylfuran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. It is a furan derivative that has been synthesized through various methods and has been found to have multiple biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Methyl 2-methoxy-5-phenylfuran-3-carboxylate is not fully understood. However, it is believed to inhibit the growth of microorganisms by disrupting their cell membranes. It has also been found to inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as Candida albicans, Escherichia coli, and Staphylococcus aureus. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-methoxy-5-phenylfuran-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been found to have low toxicity and is stable under various conditions. However, one limitation is that it has poor solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the use of Methyl 2-methoxy-5-phenylfuran-3-carboxylate. One potential application is in the development of new antimicrobial agents. It could also be used as a fluorescent probe for the detection of other metal ions. Additionally, further research could be conducted to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
This compound is a furan derivative that has gained significant attention in the scientific community due to its various applications in research. It has been synthesized through various methods and has been found to have multiple biochemical and physiological effects. It has been extensively used in scientific research and has several advantages for lab experiments. However, further research is needed to better understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
Methyl 2-methoxy-5-phenylfuran-3-carboxylate can be synthesized through various methods. One of the most common methods is the condensation reaction between 2-methoxyphenol and phenylacetic acid, followed by the cyclization of the resulting intermediate with the use of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 2-methoxyphenol with benzaldehyde in the presence of a catalyst such as boron trifluoride etherate.
Applications De Recherche Scientifique
Methyl 2-methoxy-5-phenylfuran-3-carboxylate has been extensively used in scientific research due to its various applications. It has been found to have antifungal, antibacterial, and anti-inflammatory properties. It has also been used as a building block for the synthesis of various other compounds. Additionally, it has been used as a fluorescent probe for the detection of metal ions such as copper and iron.
Propriétés
Numéro CAS |
115852-13-6 |
|---|---|
Formule moléculaire |
C13H12O4 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
methyl 2-methoxy-5-phenylfuran-3-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-15-12(14)10-8-11(17-13(10)16-2)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
ZMGCCVJNWKVLMW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(O1)C2=CC=CC=C2)C(=O)OC |
SMILES canonique |
COC1=C(C=C(O1)C2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



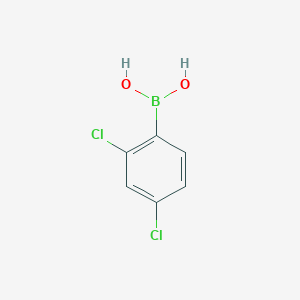
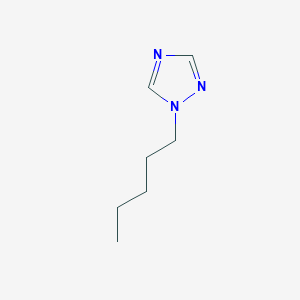
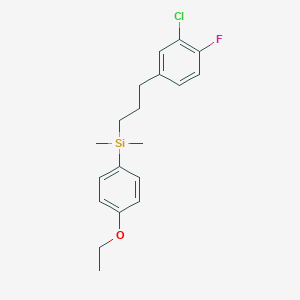
![1,2-Ethanediamine, N2-[4-(aminomethyl)phenyl]-N1,N1-dimethyl-](/img/structure/B50355.png)
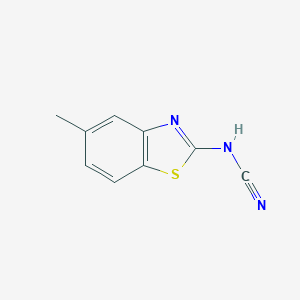

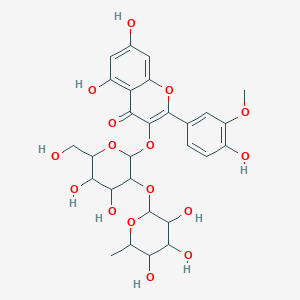
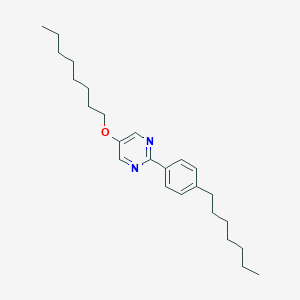

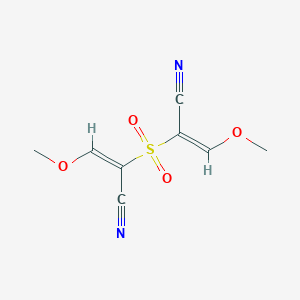

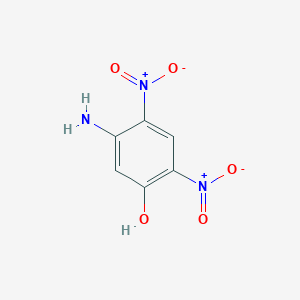

![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)